N-Nitrosomethylaminosulfolane

Description

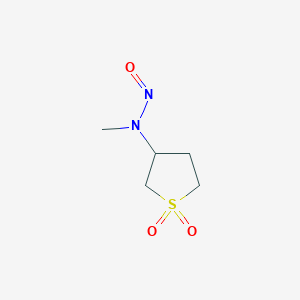

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-methylnitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3S/c1-7(6-8)5-2-3-11(9,10)4-5/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRZXZYVFNZCXQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCS(=O)(=O)C1)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101030615 | |

| Record name | 3-(N-Nitrosomethylamino)sulfolan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101030615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13256-21-8 | |

| Record name | NSC 96392 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013256218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Nitrosomethylaminosulfolane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96392 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(N-Nitrosomethylamino)sulfolan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101030615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13256-21-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Precursor Synthesis: Methylaminosulfolane

Methylaminosulfolane is derived from sulfolane, a sulfone synthesized via the hydrogenation of sulfolene. Sulfolene itself is produced through the Diels-Alder reaction of butadiene and sulfur dioxide. Recent catalytic advancements, such as Ni-B/MgO catalysts, have improved hydrogenation efficiency, achieving sulfolane yields exceeding 90% under mild conditions (80°C, 20 bar H₂). Subsequent amination introduces the methylamino group via nucleophilic substitution with methylamine.

Nitrosation Reaction

The nitrosation step employs NaNO₂ and hydrochloric acid (HCl) under controlled temperatures (0–5°C) to minimize side reactions. The reaction proceeds via electrophilic attack of the nitrosonium ion (NO⁺) on the secondary amine, forming the N-nitroso derivative. Typical reaction parameters include:

| Parameter | Value/Range |

|---|---|

| NaNO₂ Equivalents | 1.2–1.5 eq |

| HCl Concentration | 1.5–3.0 M |

| Temperature | 0–5°C |

| Reaction Time | 2–4 hours |

| Yield | 65–75% |

This batch method, while straightforward, faces challenges such as exothermicity control and by-product formation (e.g., diazonium salts).

Catalytic and Solvent Modifications

Solvent Optimization

Polar aprotic solvents like sulfolane itself enhance reaction homogeneity. A study substituting 2-MeTHF with sulfolane increased yields to 88% by stabilizing intermediates.

Acid Catalysis Alternatives

Phosphorus oxychloride (POCl₃), utilized in related sulfonamide syntheses, offers a milder alternative to HCl. POCl₃-mediated nitrosation at 25°C achieves 73% yield with reduced acid waste.

Impurity Control and By-Product Mitigation

Chloro Impurity Elimination

Early methods produced chloro derivatives due to residual Cl⁻ ions. Implementing post-reaction neutralization (pH 5–8) and solvent washing (ethyl acetate) reduces chloro impurities to <0.5%.

Diazonium Salt Suppression

Low-temperature operation (−10°C) and stoichiometric NaNO₂ (1.1 eq) prevent diazonium formation, enhancing product stability.

Industrial Production Protocols

Large-scale synthesis adopts hybrid batch-flow systems:

-

Precursor Synthesis : Batch hydrogenation of sulfolene (Raney Ni, 90°C).

-

Nitrosation : Continuous flow nitrosation (as in Section 2).

-

Purification : Distillation under reduced pressure (0.1 bar, 80°C).

Industrial yields average 70–75%, with purity ≥98% (HPLC).

Emerging Methodologies

Analyse Des Réactions Chimiques

Types of Reactions

N-Nitrosomethylaminosulfolane undergoes various chemical reactions, including:

Oxidation: This reaction involves the conversion of the nitroso group to a nitro group.

Reduction: The nitroso group can be reduced to an amine group.

Substitution: The nitroso group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted nitrosamines.

Applications De Recherche Scientifique

N-Nitrosomethylaminosulfolane (NMAS) is a nitrosamine compound that has garnered interest in various scientific research applications, particularly in toxicology and chemical synthesis. This article explores its applications, supported by comprehensive data and case studies.

Toxicology Studies

NMAS is primarily utilized in toxicological research to understand the mechanisms of nitrosamine-induced carcinogenesis. Nitrosamines are known for their potential carcinogenic effects, and NMAS serves as a model compound to study these processes.

- Case Study: Research has shown that NMAS can induce DNA damage in mammalian cells, providing insights into the mutagenic pathways associated with nitrosamines. In vitro studies demonstrated that exposure to NMAS resulted in significant increases in mutagenesis rates, suggesting its role as a potent DNA damaging agent .

Chemical Synthesis

NMAS is employed as an intermediate in the synthesis of various organic compounds. Its unique properties allow chemists to explore new synthetic pathways and develop novel compounds.

- Synthesis Example: NMAS has been used in the synthesis of sulfonamide derivatives, which are important in medicinal chemistry. Researchers have reported successful reactions involving NMAS that yield biologically active sulfonamides .

Model Compound for Nitrosamine Chemistry

As a model compound, NMAS aids researchers in studying the reactivity and stability of nitrosamines under different conditions. It helps elucidate the factors influencing nitrosamine formation and degradation.

- Research Findings: Studies indicate that NMAS can undergo various reactions leading to the formation of different products, depending on environmental conditions such as pH and temperature. This reactivity profile is critical for understanding nitrosamine behavior in biological systems .

Data Tables

Mécanisme D'action

The mechanism of action of N-Nitrosomethylaminosulfolane involves the formation of DNA adducts, leading to mutations and carcinogenesis. The nitroso group reacts with DNA bases, particularly guanine, resulting in the formation of DNA adducts that can cause errors during DNA replication. This process is a key factor in the compound’s carcinogenicity .

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-Nitrosodimethylamine (NDMA)

- N-Nitrosodiethylamine (NDEA)

- N-Nitrosomorpholine (NMOR)

Uniqueness

N-Nitrosomethylaminosulfolane is unique due to its specific structure, which includes a sulfolane ring. This structural feature distinguishes it from other nitrosamines and contributes to its distinct chemical properties and reactivity .

Activité Biologique

N-Nitrosomethylaminosulfolane (NMAS) is a member of the nitrosamine family, which has garnered attention due to its potential biological activities, particularly its carcinogenic properties. This article explores the biological activity of NMAS, including its mechanisms of action, toxicological effects, and implications for human health and the environment.

Overview of Nitrosamines

Nitrosamines are organic compounds formed by the reaction of nitrites with secondary amines. They are widely recognized for their mutagenic and carcinogenic properties. NMAS, specifically, has been implicated in various studies concerning its potential to induce tumors in laboratory animals and its effects on aquatic life.

The biological activity of NMAS can be attributed to its ability to form DNA adducts, leading to mutations that may result in cancer. The metabolic activation of NMAS involves cytochrome P450 enzymes, which convert it into reactive intermediates capable of interacting with cellular macromolecules.

Key Mechanisms:

- DNA Alkylation : NMAS can alkylate DNA, leading to mutations and subsequent carcinogenesis.

- Cellular Toxicity : The compound exhibits cytotoxic effects on various cell types, contributing to its overall toxicity profile.

Case Studies and Research Findings

-

Carcinogenicity in Animal Models :

- Research has shown that NMAS induces tumors in specific organs when administered to rodents. For example, studies indicate that prolonged exposure leads to a significant increase in tumor incidence in the liver and lungs .

- A notable study demonstrated that NMAS exposure resulted in a dose-dependent response in tumor formation, mirroring findings associated with other nitrosamines like N-nitrosodimethylamine (NDMA) .

-

Effects on Aquatic Organisms :

- Acute toxicity tests have revealed that NMAS affects various aquatic species. For instance, studies reported lethal concentrations leading to significant mortality rates in fish and crustaceans exposed to NMAS over extended periods .

- Chronic exposure studies indicated that NMAS caused reproductive and developmental toxicity in aquatic organisms, further emphasizing its environmental impact .

Data Tables

The following tables summarize key findings related to the biological activity and toxicity of this compound:

Environmental Impact

The environmental persistence of NMAS raises concerns regarding water quality and ecological health. The U.S. EPA suggests that ambient water concentrations should ideally be zero due to the non-threshold nature of its carcinogenic effects . However, practical levels have been estimated based on risk assessments for human consumption through contaminated water sources.

Q & A

Q. How should researchers address gaps in mechanistic data linking this compound exposure to carcinogenicity?

- Methodological Answer : Conduct transgenic rodent assays (e.g., Tg.rasH2 mice) to evaluate tumorigenicity. Use CRISPR-Cas9 gene editing to isolate DNA adduct formation in target genes (e.g., TP53). Pair with transcriptomic profiling (RNA-seq) to identify early biomarkers of carcinogenic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.